Fmoc-Ser(TBDMS)-OH

Catalog No.
S890039
CAS No.
146346-81-8
M.F
C24H31NO5Si
M. Wt
441.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ser(TBDMS)-OH

CAS Number

146346-81-8

Product Name

Fmoc-Ser(TBDMS)-OH

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H31NO5Si

Molecular Weight

441.6 g/mol

InChI

InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)

InChI Key

IONOZYFSQPGBAT-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

146346-81-8;Fmoc-O-tert-butyldimethylsilyl-L-serine;AmbotzFAA6510;Fmoc-Ser(BSi)-OH;Fmoc-Ser(TBDMS)-OH;SCHEMBL13611972;CTK8F9911;MolPort-008-267-788;AKOS025289435;ZINC169910126;AK170187;RT-013027;N-(9H-Fluorene-9-ylmethoxycarbonyl)-O-(tert-butyldimethylsilyl)-L-serine;L-Serine,O-[(1,1-dimethylethyl)dimethylsilyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Ser(TBDMS)-OH (Fmoc-L-Serine(tert-Butyldimethylsilyl) ester) is a key building block used in solid-phase peptide synthesis (SPPS) for incorporating a serine residue with a tert-butyldimethylsilyl (TBDMS) protecting group on its hydroxyl side chain []. SPPS is a fundamental technique for creating peptides, which are short chains of amino acids found in nature with various biological functions.

Protecting Group Strategy

The TBDMS group in Fmoc-Ser(TBDMS)-OH serves as a protecting group for the serine hydroxyl (OH) functionality. Protecting groups are crucial in peptide synthesis to selectively modify or couple amino acids while keeping other functionalities intact. The TBDMS group is particularly advantageous because:

  • Stability: It is stable under various reaction conditions commonly used in SPPS, such as repeated couplings and deprotections [].
  • Selective Cleavage: The TBDMS group can be selectively cleaved under specific conditions compared to other protecting groups, like Boc (tert-butyloxycarbonyl). This allows for selective modification of the serine hydroxyl group later in the peptide synthesis process []. For instance, TBDMS can be cleaved using tetrabutylammonium fluoride (TBAF) in DMF, while leaving the Fmoc group intact.

Advantages of Fmoc-Ser(TBDMS)-OH

Fmoc-Ser(TBDMS)-OH offers several advantages in peptide synthesis:

  • Controlled Side Chain Functionality: The TBDMS protection allows for the controlled introduction of functionalities at the serine hydroxyl group later in the synthesis. This enables the creation of more complex and diverse peptide structures [].
  • Orthogonal Cleavage: The orthogonal cleavage properties of TBDMS with Fmoc allow for selective deprotection strategies, leading to a more streamlined and efficient synthesis process.

Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl is an amino acid derivative characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom of serine and a tert-butyldimethylsilyl (TBDMS) group at the hydroxyl functional group. The molecular formula for this compound is C24H31NO5SiC_{24}H_{31}NO_{5}Si, and it has a molecular weight of approximately 441.59 g/mol . The TBDMS group provides stability during peptide synthesis while allowing for selective deprotection under specific conditions.

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: Upon removal of the Fmoc group, the free amine can react with activated carboxyl groups of other amino acids to form peptide bonds.
  • Deprotection Reactions: The TBDMS group can be selectively cleaved using tetrabutylammonium fluoride in dimethylformamide, allowing for further modifications or coupling with other amino acids .

While specific biological activities of Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl are not extensively documented, its parent amino acid, serine, plays critical roles in various biological processes including protein synthesis and enzyme activity regulation. The unique protecting groups may influence the compound's behavior in biological systems, particularly in terms of solubility and reactivity.

The synthesis of Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl typically involves several steps:

  • Protection of Serine: Starting from serine, the hydroxyl group is protected using tert-butyldimethylsilyl triflate.
  • Fmoc Protection: The amine group is then protected with the Fmoc group using 9-fluorenylmethoxycarbonyl chloride.
  • Purification: The product is purified through methods such as solid-phase extraction or chromatography to obtain high purity yields .

Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.
  • Glycopeptide Synthesis: The compound can be modified to introduce glycosylation, enhancing the biological activity of peptides .

Interaction studies involving Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl focus on its reactivity with other amino acids and its role in forming more complex peptide structures. These studies help elucidate how modifications to serine can affect peptide conformation and function.

Similar Compounds: Comparison

Several compounds share structural similarities with Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesKey Differences
Fmoc-Threonine(Tert-Butyldimethylsilyl)Similar Fmoc protection at amine; TBDMS at hydroxylDifferent amino acid backbone (threonine vs. serine)
Fmoc-L-Ser(Methyl)Fmoc protection; methyl instead of TBDMS at hydroxylMethyl vs. silyl protection
Fmoc-L-Ser(Sulfate)Contains sulfate group on serine side chainIntroduction of a sulfate functionality
Fmoc-ThreoninolGlycosylated form with additional carbohydrate moietyGlycosylation versus simple hydroxyl protection

Uniqueness

The combination of the Fmoc protecting group with the TBDMS group on serine distinguishes Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl from other derivatives. This unique combination allows for selective deprotection strategies that are advantageous in complex peptide synthesis.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

441.19714962 g/mol

Monoisotopic Mass

441.19714962 g/mol

Heavy Atom Count

31

Wikipedia

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Dates

Modify: 2023-08-15

Explore Compound Types